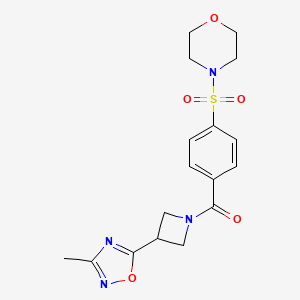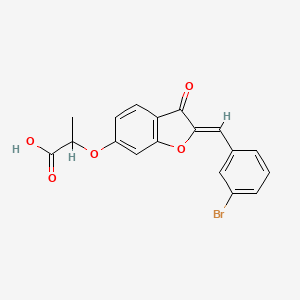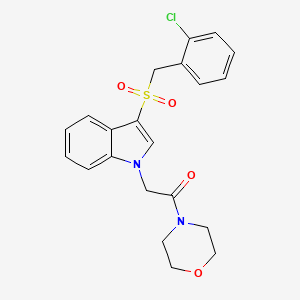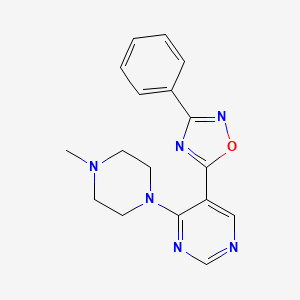![molecular formula C18H23N3O3 B2836565 N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 903325-87-1](/img/structure/B2836565.png)
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as DAA-1106, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called spirocyclic piperidines and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Molecular Diversity and Chemical Reactions
- The compound's derivatives play a role in molecular diversity and chemical reactions. For instance, triphenylphosphine promoted reactions of electron-deficient alkynes and arylidene Meldrum acid lead to the formation of various products with different regioselectivity and diastereoselectivity (Han et al., 2020).
Antibacterial, Antifungal, and Anthelmintic Activities
- A series of derivatives of this compound have shown significant antibacterial, antifungal, and anthelmintic activities. Molecular docking to target protein structures indicates good correlation of binding energy with observed in vitro data for active compounds (Khan et al., 2019).
Potential in Neuroscience and Cognitive Enhancement
- Some derivatives have been studied for their effects on learning and memory in rats, suggesting an ability to enhance cognitive functions. These findings could have implications in neuroscience and the development of cognitive enhancers (Sakurai et al., 1989).
Novel Synthesis Methods
- Research has focused on novel and efficient synthesis methods for related compounds, contributing to advancements in organic chemistry and pharmaceutical synthesis (Adib et al., 2008).
Applications in Fingerprint Analysis
- Certain derivatives have been used in latent fingerprint analysis, indicating potential applications in forensic science. One compound exhibited good stickiness and finger rhythm, enabling the detection of fingerprints on various surfaces (Khan et al., 2019).
Role in Organic Material for Nonlinear Optical Devices
- The compound's derivatives have been identified as new organic materials for nonlinear optical devices. This highlights its potential in the field of optoelectronics and photonics (Kagawa et al., 1994).
Potential as Pesticides
- N-derivatives of related compounds have been characterized as potential pesticides, indicating their utility in agricultural sciences (Olszewska et al., 2011).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-6-8-13(2)15(12)19-14(22)11-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8H,3-5,9-11H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSJMMVUTKANIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)

![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)




![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)


![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)